molecular formula C13H8BrClO B1272326 3-Bromo-3'-chlorobenzophenone CAS No. 75762-59-3

3-Bromo-3'-chlorobenzophenone

Cat. No.: B1272326
CAS No.: 75762-59-3
M. Wt: 295.56 g/mol
InChI Key: WXMHVTXKPGMUOB-UHFFFAOYSA-N
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Description

3-Bromo-3’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms at the 3 and 3’ positions, respectively. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-3’-chlorobenzophenone are not well-studied. As a result, its bioavailability and pharmacokinetic profile remain unknown. It’s important to note that the bromine and chlorine atoms could potentially affect these properties, but more research is needed to determine the specifics .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action, but more research is needed to understand these effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-3’-chlorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of bromobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 3-Bromo-3’-chlorobenzophenone may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-chlorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Derivatives with different substituents on the phenyl rings.

    Reduction: 3-Bromo-3’-chlorobenzhydrol.

    Oxidation: 3-Bromo-3’-chlorobenzoic acid.

Scientific Research Applications

3-Bromo-3’-chlorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    3-Bromo-3’-fluorobenzophenone: Similar structure with a fluorine atom instead of chlorine.

    3-Chloro-3’-iodobenzophenone: Contains iodine instead of bromine.

    3-Bromo-4’-chlorobenzophenone: Chlorine atom is positioned at the 4’ position.

Uniqueness: 3-Bromo-3’-chlorobenzophenone is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical behaviors and applications compared to its analogs.

Properties

IUPAC Name

(3-bromophenyl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMHVTXKPGMUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373598
Record name 3-Bromo-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75762-59-3
Record name 3-Bromo-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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